Di(1-piperazinyl)methanone
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Overview
Description
Di(1-piperazinyl)methanone is a chemical compound with the molecular formula C9H18N4O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(1-piperazinyl)methanone can be synthesized through several methods. One common method involves the reaction of piperazine with formaldehyde under controlled conditions. The reaction typically takes place in an aqueous medium with a suitable catalyst to facilitate the formation of the methanone derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where piperazine and formaldehyde are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Di(1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms in the piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Di(1-piperazinyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di(1-piperazinyl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler derivative with a similar ring structure but without the methanone group.
N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
Phenyl(piperazin-1-yl)methanone: A compound with a phenyl group attached to the piperazine ring.
Uniqueness
Di(1-piperazinyl)methanone is unique due to the presence of the methanone group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules.
Properties
Molecular Formula |
C9H18N4O |
---|---|
Molecular Weight |
198.27 g/mol |
IUPAC Name |
di(piperazin-1-yl)methanone |
InChI |
InChI=1S/C9H18N4O/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13/h10-11H,1-8H2 |
InChI Key |
WKSZAWDBMJQRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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